molecular formula C32H36N4O6 B3011964 N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 899787-90-7

N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B3011964
CAS RN: 899787-90-7
M. Wt: 572.662
InChI Key: NJESXPGRQJLKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C32H36N4O6 and its molecular weight is 572.662. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the compound , revealed significant in vitro antitumor activity. These compounds demonstrated broad spectrum antitumor activity, with some being 1.5–3.0-fold more potent compared to the positive control 5-FU. The molecular docking studies suggest these compounds inhibit growth through targeting ATP binding sites of EGFR-TK and B-RAF kinase, similar to known antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

Cyclization Reactions

Cyclization of cyanamides with anthranilates and other compounds leads to various derivatives, including 2-amino-3,4-dihydroquinazolin-4-one, indicating a wide range of synthetic applications and potential in drug discovery (K. Shikhaliev et al., 2008).

Anticancer Activities

A series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds showed considerable anticancer activities. Particularly, compounds strongly inhibited ERK1/2 phosphorylation, indicating their potential as anticancer agents. This insight underscores the relevance of quinazoline derivatives in cancer research and their possible therapeutic applications (Ying Zhang et al., 2013).

Synthetic Methods and Chemical Properties

Research into the synthesis and crystal structure of N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide and related compounds has provided valuable insights into their conformation and chemical properties. Such studies are crucial for understanding the potential applications of these compounds in medicinal chemistry and drug development (V. G. Shtamburg et al., 2011).

Photoelectric Conversion in Solar Cells

Compounds related to the query have been investigated for their potential in improving photoelectric conversion efficiency in dye-sensitized solar cells. This application highlights the versatility of such compounds beyond biomedical applications and into renewable energy technologies (Wenjun Wu et al., 2009).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O6/c1-21-9-7-10-22(2)30(21)34-29(38)20-36-25-12-6-5-11-24(25)31(39)35(32(36)40)18-8-13-28(37)33-17-16-23-14-15-26(41-3)27(19-23)42-4/h5-7,9-12,14-15,19H,8,13,16-18,20H2,1-4H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJESXPGRQJLKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-4-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.